2-(1H-1,3-benzodiazol-1-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole ring fused with a benzothiazole ring, connected via a piperazine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Ring: Starting with o-phenylenediamine, the benzodiazole ring is formed through a cyclization reaction with formic acid under reflux conditions.
Formation of the Benzothiazole Ring: 2-aminothiophenol undergoes cyclization with trifluoroacetic acid to form the benzothiazole ring.
Linking the Rings: The benzodiazole and benzothiazole rings are linked via a piperazine bridge. This step involves the reaction of the benzodiazole derivative with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate.
Final Coupling: The final product is obtained by coupling the intermediate with 4-(trifluoromethyl)benzothiazole under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzodiazole or benzothiazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group on the benzothiazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydro derivatives of the benzodiazole or benzothiazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Material Science: It is explored for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and benzothiazole rings can interact with the active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one
- 2-(1H-1,2,4-triazol-1-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one
Uniqueness
The unique combination of the benzodiazole and benzothiazole rings, along with the trifluoromethyl group, gives 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}ethan-1-one distinct electronic and steric properties. These features contribute to its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5OS/c22-21(23,24)14-4-3-7-17-19(14)26-20(31-17)28-10-8-27(9-11-28)18(30)12-29-13-25-15-5-1-2-6-16(15)29/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHXAYBZZLXVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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